molecular formula C11H15F3N2 B3005108 {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine CAS No. 954269-88-6

{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine

Cat. No.: B3005108
CAS No.: 954269-88-6
M. Wt: 232.25
InChI Key: FXOGIUBNPMYFMF-UHFFFAOYSA-N
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Description

{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine is a chemical compound with the molecular formula C11H15F3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an ethyl chain bonded to a dimethylamine group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The products vary depending on the nucleophile used but can include halogenated or alkylated derivatives.

Scientific Research Applications

{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential pharmaceutical intermediate for drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dimethylamine group can form hydrogen bonds with active sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • {2-Amino-1-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine
  • {2-Amino-2-[4-(trifluoromethyl)phenyl]ethyl}dimethylamine

Uniqueness

{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the dimethylamine group also contributes to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N',N'-dimethyl-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-16(2)7-10(15)8-4-3-5-9(6-8)11(12,13)14/h3-6,10H,7,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOGIUBNPMYFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954269-88-6
Record name {2-amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine
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